
Ethenebis(triphenylphosphine)nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenebis(triphenylphosphine)nickel is an organometallic compound that features a nickel center coordinated to two triphenylphosphine ligands and an ethylene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable catalyst in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Ethenebis(triphenylphosphine)nickel can be synthesized through the reaction of nickel(II) chloride with triphenylphosphine and ethylene in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the nickel center. The reaction conditions often involve refluxing the mixture in a suitable solvent like tetrahydrofuran or dichloromethane.
Industrial Production Methods
While the industrial production of this compound is not as common as its laboratory synthesis, the principles remain similar. Large-scale production would involve the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Ethenebis(triphenylphosphine)nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Reduction: It can be reduced to form nickel(0) species.
Substitution: The triphenylphosphine ligands can be substituted with other ligands, such as phosphites or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often occur in the presence of excess ligand and under mild heating.
Major Products Formed
Oxidation: Nickel(II) complexes with various ligands.
Reduction: Nickel(0) species.
Substitution: New nickel complexes with different ligands.
科学的研究の応用
Ethenebis(triphenylphosphine)nickel has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and polymerization.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the modeling of nickel-containing enzymes.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of nickel-based drugs.
Industry: It is used in the production of fine chemicals and in the development of new materials with unique properties.
作用機序
The mechanism by which ethenebis(triphenylphosphine)nickel exerts its effects involves the coordination of the nickel center to various substrates, facilitating their transformation through processes such as oxidative addition, reductive elimination, and migratory insertion. The triphenylphosphine ligands play a crucial role in stabilizing the nickel center and modulating its reactivity.
類似化合物との比較
Similar Compounds
- Bis(triphenylphosphine)nickel(II) chloride
- Bis(triphenylphosphine)nickel(0)
- Nickel(II) acetylacetonate
Uniqueness
Ethenebis(triphenylphosphine)nickel is unique due to its specific coordination environment, which imparts distinct reactivity and stability compared to other nickel complexes. The presence of the ethylene ligand allows for unique catalytic properties, particularly in reactions involving olefins.
特性
分子式 |
C38H34NiP2 |
|---|---|
分子量 |
611.3 g/mol |
IUPAC名 |
ethene;nickel;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C2H4.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h2*1-15H;1-2H2; |
InChIキー |
FTNAYPLICVXRBN-UHFFFAOYSA-N |
正規SMILES |
C=C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B12880051.png)
![3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B12880067.png)
![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)
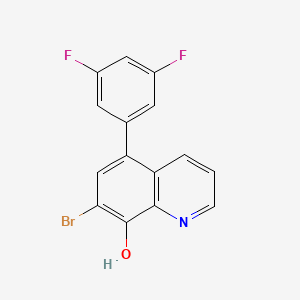
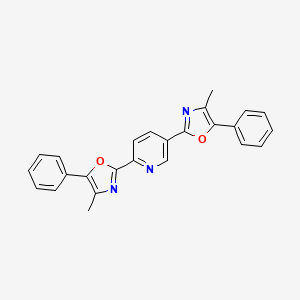
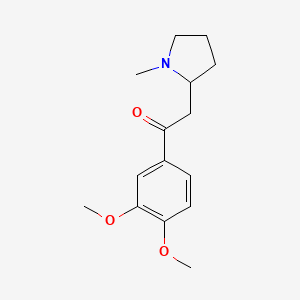
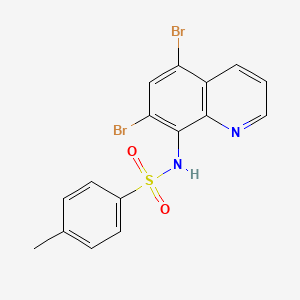
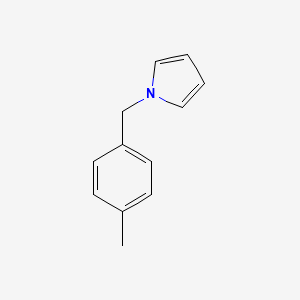

![2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)
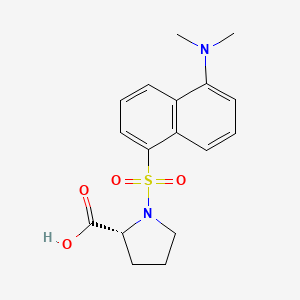

![2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12880131.png)

